molecular formula C7H3BrF4O B1390509 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1033202-63-9

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1390509
CAS No.: 1033202-63-9
M. Wt: 259 g/mol
InChI Key: XPOCYGYMYNLXCQ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethoxy groups

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Diels-Alder reactions with lithium diisopropylamide in tetrahydrofuran and furan, yielding corresponding naphthalenes . These interactions suggest that this compound can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to alterations in cellular behavior. Additionally, it may impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with lithium diisopropylamide suggests that it can form stable complexes with certain enzymes, thereby modulating their activity . Furthermore, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its participation in Diels-Alder reactions suggests that it can influence the synthesis of complex organic molecules . Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function, highlighting the importance of studying its transport and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. The combination of bromine, fluorine, and trifluoromethoxy groups imparts distinct electronic and steric properties, making it highly versatile in various chemical reactions and applications .

Properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOCYGYMYNLXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670191
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-63-9
Record name 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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